molecular formula C9H9ClO4S B2957035 3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid CAS No. 866358-15-8

3-(Chlorosulfonyl)-2,6-dimethylbenzoic acid

Cat. No. B2957035
Key on ui cas rn: 866358-15-8
M. Wt: 248.68
InChI Key: DCYJDJUIRUWRNJ-UHFFFAOYSA-N
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Patent
US06063791

Procedure details

4 ml of chlorosulfonic acid are added slowly to 1 g (0.067 mol) of 2,6-dimethylbenzoic acid and the reaction mixture is stirred for 1 hour at 55° C. After cooling, the mixture is poured into 100 ml of iced water. The precipitate formed is filtered off, washed with cold water and then dried in a desiccator under vacuum to give 1.22 g of the expected product in the form of a white solid (yield=73%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH3:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[C:8]=1[C:9]([OH:11])=[O:10]>O>[CH3:6][C:7]1[C:15]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:14][CH:13]=[C:12]([CH3:16])[C:8]=1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 1 hour at 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in a desiccator under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C(=CC=C1S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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